Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester
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Overview
Description
Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester is a fatty acid ester.
Scientific Research Applications
Synthesis and Chemical Studies
Deuterium-labeled Heptanoic Acid Synthesis : [2H13]Heptanoic acid was synthesized as its methyl ester through a process involving Ni-Al alloy, showcasing a method for creating labeled compounds for research purposes (Tsuzuki et al., 1994).
Study of Macromolecules : Spin-labeled p-nitrophenyl esters, derived from N-(2,2,6,6-tetra-methyl-1-oxyl-4-piperidinyl) succinamic acid, were used to acylate α-chymotrypsin for studying macromolecular structure and function (Kosman et al., 1969).
Polymer Incorporation Studies : The growth behavior of Pseudomonas oleovorans on esters of Heptanoic Acid, including methyl, ethyl, and propyl esters, was investigated for insights into polymer incorporation (Scholz et al., 1994).
Esters in Hydrodeoxygenation : Methyl heptanoate's reactions on sulphided catalysts in hydrodeoxygenation processes provide insights into the conversion of aliphatic esters and related compounds (Şenol et al., 2007).
Stabilizers for Polymers : A study on the synthesis of monomeric and polymeric stabilizers involving 2,2,6,6-tetramethyl-4-piperidinyl esters explored their use in protecting polymers against photooxidation and thermal oxidation (Pan et al., 2000).
Medical and Biological Research
ESR Probing of Biological Molecules : The electron spin resonance (ESR) method was used to probe the effects of local anesthetic and beta-blocker heptacaine on the fluidity of phosphatidylcholine bilayers (Gallová et al., 1995).
Thermolysis Studies : Research on the thermolysis of N-tetramethylpiperidinyl esters provided insights into the homolytic fragmentation and induced decomposition of these compounds (Henry-Riyad & Tidwell, 2008).
Singlet Oxygen Detection : The use of 2,2,6,6-Tetramethyl-4-piperidinol in a hydroxypropyl methylcellulose film demonstrated improved sensitivity in detecting singlet oxygen, a significant advancement in electron spin resonance (ESR) studies (Hosoya et al., 2018).
Oxidation Studies : N-(2,2,6,6-Tetramethyl-4-piperidinyl)aminoalkanephosphonates were synthesized and studied for their oxidation properties, contributing to the understanding of aminoalkanephosphonates chemistry (Skowroński et al., 1987).
Photophysical Properties in Molecular Probes : The study of photophysical properties of nitroxide prefluorescent probes, involving 2,2,6,6-tetramethyl-piperidinyl esters, provided new insights into their potential as molecular probes for detecting radicals or hydrogen transfer (Bueno et al., 2008).
properties
Product Name |
Heptanoic acid (2,2,6,6-tetramethyl-4-piperidinyl) ester |
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Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |
InChI Key |
PWWKJRFUJIFGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |
synonyms |
2,2,6,6-tetramethylpiperidin-4-yl heptanoate TMPH cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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